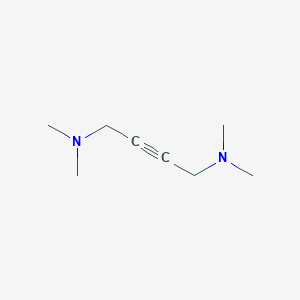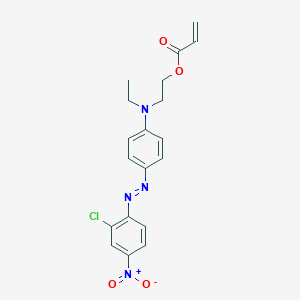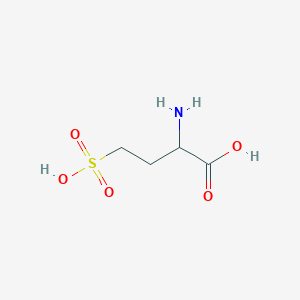
Bromuro de neodimio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium bromide is an inorganic compound composed of neodymium and bromine. It exists in two oxidation states: neodymium(II) bromide and neodymium(III) bromide. Neodymium(III) bromide is the more common form and is typically an off-white to pale green solid at room temperature . This compound is highly hygroscopic, meaning it readily absorbs moisture from the air .
Synthetic Routes and Reaction Conditions:
Neodymium(II) bromide: can be synthesized by reducing neodymium(III) bromide with neodymium metal in a vacuum at temperatures between 800 to 900°C.
Neodymium(III) bromide: can be prepared by the direct reaction of neodymium metal with bromine gas.
Industrial Production Methods:
- Industrially, neodymium(III) bromide is often produced by dissolving neodymium oxide in hydrobromic acid, followed by crystallization .
Types of Reactions:
Oxidation and Reduction: Neodymium bromide can undergo redox reactions, where neodymium changes its oxidation state.
Substitution Reactions: Neodymium bromide can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Neodymium(II) bromide can be oxidized to neodymium(III) bromide using oxidizing agents like bromine gas.
Reduction: Neodymium(III) bromide can be reduced to neodymium(II) bromide using neodymium metal under vacuum conditions.
Major Products:
Aplicaciones Científicas De Investigación
Neodymium bromide has several applications in scientific research:
Mecanismo De Acción
Target of Action
Instead, it interacts with other chemical substances in its environment .
Mode of Action
Neodymium bromide can be obtained via the reduction of neodymium(III) bromide with neodymium in a vacuum at 800 to 900 °C . The compound is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum .
Biochemical Pathways
It can react with other substances in its environment, leading to various chemical reactions .
Pharmacokinetics
Its hygroscopic nature suggests that it would readily absorb moisture if exposed to a humid environment .
Result of Action
In air or on contact with water, Neodymium bromide converts to hydrates by absorbing moisture, but these are unstable and more or less rapidly transform into oxybromides with the evolution of hydrogen .
Action Environment
The action of Neodymium bromide is highly dependent on its environment. It is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum . In air or on contact with water, it rapidly absorbs moisture and transforms into unstable hydrates .
Análisis Bioquímico
Biochemical Properties
Neodymium bromide has been found to interact with various biomolecules. For instance, it has been observed to have effects on wheat seedlings grown in soil and water . The wheat seedlings were capable of accumulating large amounts of both bromine and neodymium
Cellular Effects
Studies have shown that neodymium oxide nanoparticles can inhibit human breast cancer cells . While this does not directly involve Neodymium bromide, it suggests that neodymium compounds may have significant effects on cellular function.
Molecular Mechanism
It can be obtained via the reduction of neodymium(III) bromide with neodymium in a vacuum at 800 to 900 °C
Temporal Effects in Laboratory Settings
It is known that the compound is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum . In air or on contact with water, it converts to hydrates by absorbing moisture .
Metabolic Pathways
A study has shown that neodymium stimulates growth, nutrient concentration, and metabolism in sugarcane in hydroponics . This suggests that Neodymium bromide could potentially interact with certain metabolic pathways.
Comparación Con Compuestos Similares
- Neodymium(III) chloride (NdCl3)
- Neodymium(III) fluoride (NdF3)
- Neodymium(III) iodide (NdI3)
Comparison:
- Neodymium(III) bromide is similar to other neodymium halides in terms of its hygroscopic nature and crystal structure . it is unique in its specific reactivity with bromine and its applications in certain industrial processes .
- Compared to neodymium(III) chloride and neodymium(III) fluoride, neodymium(III) bromide has different solubility and stability characteristics, which can influence its use in various chemical reactions and industrial applications .
Propiedades
Número CAS |
13536-80-6 |
|---|---|
Fórmula molecular |
Br3Nd |
Peso molecular |
383.95 g/mol |
Nombre IUPAC |
neodymium(3+);tribromide |
InChI |
InChI=1S/3BrH.Nd/h3*1H;/q;;;+3/p-3 |
Clave InChI |
LBWLQVSRPJHLEY-UHFFFAOYSA-K |
SMILES |
Br[Nd](Br)Br |
SMILES canónico |
[Br-].[Br-].[Br-].[Nd+3] |
| 13536-80-6 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Q1: What is the structure of Neodymium tribromide and what are some of its key physical properties?
A1: Neodymium tribromide (NdBr3) is a lanthanide halide with a molecular weight of 383.54 g/mol []. Gas-phase electron diffraction studies have revealed that the molecule adopts a pyramidal structure []. While its exact thermodynamic properties are not extensively discussed in the provided abstracts, studies indicate that Neodymium tribromide exhibits a low vapor pressure below 948 K [].
Q2: How does Neodymium tribromide behave thermally, and what are the implications for its applications?
A2: Neodymium tribromide undergoes thermal decomposition at elevated temperatures. Studies using total pressure measurements have helped determine the thermodynamical data associated with the decomposition of its ammonium complexes, such as (NH4)3NdBr6, (NH4)2NdBr5, and NH4Nd2Br7 []. This information is crucial for understanding its stability and potential applications in high-temperature processes. For instance, thermal decomposition kinetics of Neodymium bromide complexes with amino acids like glycine and alanine have been investigated [], hinting at potential applications in materials science.
Q3: What is the significance of solution calorimetry in understanding the thermochemistry of Neodymium tribromide?
A3: Solution calorimetry plays a crucial role in determining the standard enthalpies of formation for Neodymium tribromide and its ammonium complexes. By measuring the heat changes associated with their dissolution in 4N HBr (aq.), researchers have been able to derive these important thermodynamic values []. This data contributes to a more comprehensive understanding of the compound's stability and reactivity under various conditions.
Q4: Can Neodymium tribromide form complexes, and if so, what are their potential applications?
A4: Yes, Neodymium tribromide readily forms complexes with various ligands. For instance, it forms complexes with basic ligands, which have been studied for their catalytic activity in butadiene polymerization []. Furthermore, research has shown that Neodymium tribromide can form vapor complexes with Aluminum bromide, such as NdAl3Br12, at elevated temperatures []. This complex formation significantly impacts the apparent vapor pressure of Neodymium bromide, which is crucial information for processes involving its vapor phase.
Q5: Does Neodymium tribromide exhibit any interesting coordination chemistry with nitrogen and selenium-containing ligands?
A5: Research indicates that Neodymium tribromide can react with nitrogen and selenium-containing precursors under specific conditions. For instance, reacting Neodymium powder with Selenium, Sodium azide (NaN3), and Neodymium tribromide in a controlled environment yields Nd3N2SeBr []. This compound exhibits a complex crystal structure with fascinating features, including strands of highly condensed [NNd4]9+ tetrahedra. This example highlights the diverse coordination chemistry of Neodymium tribromide and its potential in synthesizing novel materials.
Q6: Are there any known applications of Neodymium tribromide in organic chemistry?
A6: Neodymium tribromide can react with dilithium hexa-1,5-diene-1,6-diamide to form novel neodymium complexes []. These complexes demonstrate the versatility of Neodymium tribromide in coordinating with organic ligands. The resulting complexes exhibit structural flexibility, with the hexa-1,5-diene-1,6-diamide ligand adopting either an enamide or an azaallyl-type binding mode. Such complexes might have potential applications in organic synthesis or catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)




